molecular formula C10H7Cl2NO B105689 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile CAS No. 6097-31-0

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile

Cat. No.: B105689
CAS No.: 6097-31-0
M. Wt: 228.07 g/mol
InChI Key: JDRJWFLOZMCQMW-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is an organic compound characterized by the presence of a 3,4-dichlorophenyl group attached to a 3-oxobutanenitrile moiety

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: 2-(3,4-Dichlorophenyl)-3-oxobutanoic acid

    Reduction: 2-(3,4-Dichlorophenyl)-3-aminobutanenitrile

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-3-oxobutanoic acid
  • 2-(3,4-Dichlorophenyl)-3-aminobutanenitrile
  • 3,4-Dichlorophenylhydrazine

Uniqueness

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-6(14)8(5-13)7-2-3-9(11)10(12)4-7/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRJWFLOZMCQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545223
Record name 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6097-31-0
Record name α-Acetyl-3,4-dichlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6097-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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